Quinuclidine-3-carboxylic acid
Overview
Description
Quinuclidine-3-carboxylic acid (Q3CA) is a compound with the molecular formula C8H13NO2 . It is also known by other names such as 1-Azabicyclo[2.2.2]octane-3-carboxylic acid . The molecular weight of Q3CA is 155.19 g/mol .
Synthesis Analysis
The synthesis of Q3CA has been reported in several studies . For instance, a study published in Nature reported the use of quinuclidine-pyridones and sulfonamide-pyridones as ligands for transannular γ-methylene C–H arylation of cycloalkane carboxylic acids .Molecular Structure Analysis
The molecular structure of Q3CA includes a quinuclidine core, which is a bicyclic amine . The IUPAC name for Q3CA is 1-azabicyclo[2.2.2]octane-3-carboxylic acid . The InChIKey for Q3CA is PUIHXLMMFNAYNW-UHFFFAOYSA-N .Chemical Reactions Analysis
Q3CA has been involved in various chemical reactions. For instance, a study published in Nature reported the use of Q3CA in selective sp3 C–H alkylation via polarity-match-based cross-coupling .Physical And Chemical Properties Analysis
Q3CA has several computed properties. It has a molecular weight of 155.19 g/mol, an XLogP3-AA of -2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are both 155.094628657 g/mol .Scientific Research Applications
Quinuclidine-3-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications
Drug Synthesis: Quinuclidine-3-carboxylic acid is utilized in the synthesis of various biologically active compounds. It serves as a building block in the creation of new pharmaceuticals, offering a pathway to explore novel treatments and drugs .
Catalysis in Organic Reactions: This compound is also known for its role as a catalyst, facilitating organic reactions which are crucial in the development of complex chemical structures used across different scientific fields.
Surface Modification of Nanoparticles: Carboxylic acids, including Quinuclidine-3-carboxylic acid, are applied in modifying the surface of nanoparticles. This modification is essential for creating specialized nanoparticles with desired properties for use in nanotechnology and materials science .
Biological Activity Profiling: Derivatives of Quinuclidine-3-carboxylic acid are profiled for their potential biological activities. This includes assessing their effectiveness as therapeutic agents against various diseases .
Synthesis of Anilides: The compound is involved in the preparation of anilides, which have applications in medicinal chemistry, particularly as antiarrhythmic agents .
Green Chemistry Applications: In line with sustainable practices, Quinuclidine-3-carboxylic acid is used in environmentally friendly synthesis methods that aim to reduce waste and harmful byproducts .
Intermediate for Heterocyclic Compounds: It acts as an intermediate in the formation of heterocyclic compounds like quinazolinone and quinazoline derivatives, which have various pharmaceutical applications .
Improved Synthesis Routes: Research has been conducted to improve the synthesis routes involving Quinuclidine-3-carboxylic acid, making the production process more efficient and cost-effective .
Future Directions
Mechanism of Action
Target of Action
Quinuclidine-3-carboxylic acid has been identified as a potent inhibitor of two primary targets: the Filamenting temperature-sensitive mutant Z (FtsZ) protein in bacteria and human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . FtsZ is an essential cell division protein that plays a crucial role in the formation of the cytokinetic Z-ring in most bacteria . AChE and BChE are enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), playing a significant role in muscle contraction, cognition, and autonomic nervous system regulation .
Mode of Action
Quinuclidine-3-carboxylic acid interacts with its targets in unique ways. In bacteria, it prevents the formation of FtsZ protofilament, impairing the formation of the Z-ring, and thus inhibits bacterial division . This compound acts as an agonist of AChE and BChE, inhibiting both enzymes in the micromolar range .
Biochemical Pathways
The action of Quinuclidine-3-carboxylic acid affects several biochemical pathways. In bacteria, the inhibition of FtsZ disrupts the cell division process, leading to the death of the bacteria . In the cholinergic system, the inhibition of AChE and BChE by this compound fine-tunes the system’s activity, potentially addressing a range of medical conditions .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability
Result of Action
The action of Quinuclidine-3-carboxylic acid results in significant molecular and cellular effects. In bacteria, the inhibition of FtsZ leads to the disruption of cell division, resulting in bacterial death . In the cholinergic system, the inhibition of AChE and BChE can modulate the activity of the system, potentially leading to therapeutic effects .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIHXLMMFNAYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996670 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75208-40-1 | |
Record name | 3-Quinuclidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75208-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinuclidine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075208401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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